molecular formula C12H11F5OS B11837584 Thiobenzoic acid S-(4,4,5,5,5-pentafluoro-pentyl)ester

Thiobenzoic acid S-(4,4,5,5,5-pentafluoro-pentyl)ester

Cat. No.: B11837584
M. Wt: 298.27 g/mol
InChI Key: RGBDQTDWGHQPPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiobenzoic acid S-(4,4,5,5,5-pentafluoro-pentyl)ester is a chemical compound with the molecular formula C12H11F5OS and a molecular weight of 298.27 g/mol . This compound is known for its unique structure, which includes a thiobenzoic acid moiety and a pentafluoropentyl ester group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiobenzoic acid S-(4,4,5,5,5-pentafluoro-pentyl)ester typically involves the esterification of thiobenzoic acid with 4,4,5,5,5-pentafluoropentanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale esterification processes using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

Thiobenzoic acid S-(4,4,5,5,5-pentafluoro-pentyl)ester can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding alcohols.

    Substitution: New esters or amides, depending on the nucleophile used.

Scientific Research Applications

Thiobenzoic acid S-(4,4,5,5,5-pentafluoro-pentyl)ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of thiobenzoic acid S-(4,4,5,5,5-pentafluoro-pentyl)ester involves its interaction with molecular targets such as enzymes and receptors. The pentafluoropentyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The thiobenzoic acid moiety can interact with active sites of enzymes, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

Similar Compounds

    Thiobenzoic acid esters: Compounds with different ester groups but similar thiobenzoic acid moieties.

    Pentafluoropentyl esters: Compounds with different acid moieties but similar pentafluoropentyl groups.

Uniqueness

Thiobenzoic acid S-(4,4,5,5,5-pentafluoro-pentyl)ester is unique due to the combination of its thiobenzoic acid and pentafluoropentyl ester groups. This combination imparts distinctive chemical and physical properties, such as enhanced stability and reactivity, making it valuable for specific research and industrial applications .

Properties

Molecular Formula

C12H11F5OS

Molecular Weight

298.27 g/mol

IUPAC Name

S-(4,4,5,5,5-pentafluoropentyl) benzenecarbothioate

InChI

InChI=1S/C12H11F5OS/c13-11(14,12(15,16)17)7-4-8-19-10(18)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2

InChI Key

RGBDQTDWGHQPPK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)SCCCC(C(F)(F)F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.